molecular formula C25H23N3O2 B4555554 (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE

(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE

Cat. No.: B4555554
M. Wt: 397.5 g/mol
InChI Key: FFSNGTPCTKNSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features an isoxazole ring fused with a pyridine ring, along with a phenylpiperidine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE typically involves multiple steps, starting with the preparation of the isoxazole and pyridine rings. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex heterocyclic compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of environmentally benign reagents and catalysts is often prioritized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with isoxazole and pyridine rings, such as:

Uniqueness

What sets (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(2-PHENYLPIPERIDINO)METHANONE apart from these similar compounds is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(2-phenylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-17-16-20(22-23(27-30-24(22)26-17)19-12-6-3-7-13-19)25(29)28-15-9-8-14-21(28)18-10-4-2-5-11-18/h2-7,10-13,16,21H,8-9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSNGTPCTKNSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3)C(=O)N4CCCCC4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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